Racemetirosine hydrochloride is synthesized from tyrosine, an amino acid that plays a crucial role in the biosynthesis of neurotransmitters and hormones. The compound is classified as an antimetabolite due to its interference with normal metabolic processes within tumor cells. It has been identified under various names in scientific literature, with racemetyrosine being one of the most common designations. The compound is also referred to in clinical studies as SM-88, highlighting its investigational status in cancer therapies .
The synthesis of racemetirosine hydrochloride involves several steps, typically starting from commercially available tyrosine. Various methods have been explored:
The detailed parameters for these reactions can vary significantly depending on the chosen synthetic route, but they typically involve standard organic synthesis techniques .
Racemetirosine hydrochloride has a complex molecular structure characterized by:
The stereochemistry of racemetirosine indicates that it exists as a racemic mixture of two enantiomers, which may exhibit different biological activities. The spatial arrangement of atoms around the chiral center contributes to its pharmacological effects .
Racemetirosine hydrochloride participates in various chemical reactions that are essential for its activity:
These reactions are crucial for understanding how racemetirosine interacts within biological systems and its potential as a therapeutic agent .
Racemetirosine hydrochloride exerts its effects primarily by disrupting protein synthesis in malignant cells. Its mechanism involves:
Clinical studies have shown that racemetirosine can effectively control ROS levels and trigger apoptotic signaling pathways in cancerous tissues .
The physical and chemical properties of racemetirosine hydrochloride are essential for its application in pharmaceuticals:
Understanding these properties helps in developing effective delivery systems and formulations for therapeutic use .
Racemetirosine hydrochloride has several promising applications in scientific research and clinical settings:
The ongoing research into racemetirosine's applications may lead to new therapeutic strategies against challenging cancers .
The compound was first synthesized in the 1960s during investigations into catecholamine regulation. Initial studies demonstrated its ability to reduce urinary catecholamine metabolites (e.g., normetanephrine, vanillylmandelic acid) by 20–79% in pheochromocytoma patients, establishing its biochemical efficacy [6]. By 1971, its mechanism was linked to presynaptic feedback inhibition, where accumulated synaptic noradrenaline activated α-adrenoceptors to suppress further neurotransmitter release [4]. This dual action—direct enzyme inhibition and feedback modulation—became foundational for neuropharmacological research.
Early clinical formulations used racemic mixtures (DL-AMPT). However, stereochemical analyses revealed that the S-enantiomer (metirosine) exhibited superior target binding affinity for tyrosine hydroxylase compared to the R-form [6]. This discovery shifted pharmaceutical development toward enantiopure metirosine (Demser®), though racemetirosine hydrochloride remained valuable for research due to its cost efficiency and distinct pharmacokinetics [6] [7]. Key milestones include:
Table 1: Key Chemical Identifiers of Racemetirosine Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number | 658-48-0 (free base) | PubChem [1] |
Molecular Formula | C₁₀H₁₃NO₃ (free base) | DrugBank [2] |
Average Molecular Weight | 195.22 g/mol (free base) | DrugBank [2] |
IUPAC Name | 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | InvivoChem [3] |
Major Synonyms | AMPT, DL-metyrosine, Racemetirosine | SciDirect [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1